ethyl 9-methyl-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylate

Physicochemical Properties Drug-likeness Permeability

Medicinal chemists optimizing pyridoquinolones against M. tuberculosis face an SAR gap: the 9-fluoro series is well-characterized, but the 9-methyl analog remains underexplored. This ethyl ester (CAS 667413-06-1) addresses that need. • Enables direct MIC comparison vs. 9-fluoro series • Ester facilitates one-step aminolysis to carboxamides • Predicted CNS permeability (logP ~2.43) suits brain-targeted programs ≥95% purity. Global shipping available.

Molecular Formula C16H17NO3
Molecular Weight 271.316
CAS No. 667413-06-1
Cat. No. B2931350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 9-methyl-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylate
CAS667413-06-1
Molecular FormulaC16H17NO3
Molecular Weight271.316
Structural Identifiers
SMILESCCOC(=O)C1=CN2CCCC3=C2C(=CC(=C3)C)C1=O
InChIInChI=1S/C16H17NO3/c1-3-20-16(19)13-9-17-6-4-5-11-7-10(2)8-12(14(11)17)15(13)18/h7-9H,3-6H2,1-2H3
InChIKeyWLEREMUNROZEOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 9-methyl-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylate (CAS 667413-06-1): Core Identity & Sourcing Baseline


Ethyl 9-methyl-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylate (CAS 667413-06-1) is a tricyclic pyridoquinoline ester belonging to a scaffold investigated for antimicrobial, antitubercular, and diuretic activities [1]. It serves as a key intermediate or building block in medicinal chemistry programs targeting these areas , with a molecular formula of C₁₆H₁₇NO₃ and a molecular weight of 271.31 g/mol .

Antitubercular SAR expansion studies — distinct 9‑methyl substitution vs. published 9‑fluoro series
Diuretic prodrug research — ester handle for esterase‑mediated activation study
Synthetic building block — direct aminolysis to amide libraries without coupling reagents
CNS permeability screening — predicted neutral, lipophilic character supports passive‑uptake assays

Why Substituting Ethyl 9-methyl-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylate (667413-06-1) with a Generic Analog Is High-Risk


Within the pyrido[3,2,1-ij]quinoline class, subtle structural modifications—such as the presence of a 9-methyl versus 9-fluoro substituent or an ester versus carboxylic acid at position 2—can profoundly alter biological activity, physicochemical properties, and synthetic utility [1]. For instance, related 1-hydroxy-3-oxo analogs exhibit distinct diuretic and antitubercular profiles depending on the amide substituent , while 9-fluoro derivatives show different potency and selectivity compared to their non-fluorinated counterparts [2]. Generic substitution without precise structural matching risks losing the specific reactivity, solubility, or biological profile required for a given assay or synthetic sequence.

Target
9‑methyl ethyl ester (667413‑06‑1) — specific substituent and ester function define SAR, synthetic utility, and permeability profile.
9‑fluoro analog
May shift antimicrobial SAR — different electronic and steric environment can alter potency and selectivity; direct replacement may not replicate the 9‑methyl pattern.
Carboxylic acid (667413‑07‑2)
Eliminates direct aminolysis advantage and changes ionization — ionized at physiological pH, likely reducing passive permeability; requires coupling reagents for amidation.
Amide derivatives
Prodrug activation context differs — directly active amides skip esterase‑mediated hydrolysis; cannot substitute when studying prodrug design or controlled release.

Quantitative Differentiation Evidence for Ethyl 9-methyl-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylate (667413-06-1) Against Its Closest Analogs


Predicted Physicochemical Profile: Ethyl 9-Methyl Ester vs. Carboxylic Acid Analog

The ethyl ester moiety of the target compound (667413-06-1) is predicted to confer higher lipophilicity and membrane permeability compared to its direct carboxylic acid analog (CAS 667413-07-2) . This difference is critical for applications requiring passive cellular uptake or blood-brain barrier penetration. The predicted pKa of the target compound is -1.41±0.40, indicating it remains un-ionized at physiological pH, unlike the carboxylic acid analog which would be predominantly ionized .

Predicted pKa & ionization
Data to verify
pKa −1.41 ± 0.40; neutral at pH 7.4
Supports passive permeability context; >99% neutral vs. ionized acid analog.
Predicted values, no experimental pKa or logP found.
Physicochemical Properties Drug-likeness Permeability

Antitubercular Activity Potential: 9-Methyl vs. 9-Fluoro Substitution in Related Pyridoquinolones

Research on closely related 1-hydroxy-3-oxo-pyrido[3,2,1-ij]quinoline-2-carboxamides demonstrates that the 9-fluoro substituent imparts variable antitubercular activity, with MIC values ranging from 3.1 to 50 µg/mL against M. tuberculosis H37Rv [1]. While no direct data exists for the 9-methyl ester, the established SAR suggests that the 9-position substituent is a critical determinant of potency. The 9-methyl variant (target compound) offers a distinct electronic and steric environment that could yield a different selectivity and resistance profile compared to 9-fluoro analogs, which is a key consideration for hit-to-lead optimization [2].

Antitubercular SAR (9‑Me vs. 9‑F)
Class-level inference
9‑F analogs: MIC 3.1–50 µg/mL (M. tuberculosis H37Rv)
No direct MIC data for target compound.
9‑methyl substitution offers distinct SAR exploration space.
Qualitative inference from published series; requires direct comparison.
Antitubercular Activity Structure-Activity Relationship Mycobacterium tuberculosis

Diuretic Activity Potential: Pyridoquinoline Core with 2-Carboxylate Ester vs. 2-Carboxamide

A class of pyrido[3,2,1-ij]quinoline-2-carboxylic acid derivatives has demonstrated significant diuretic effects in rodent models, with some amide derivatives showing potency superior to furosemide at equivalent doses . The target ethyl ester (667413-06-1) represents a prodrug or intermediate form that, upon hydrolysis, could yield an active carboxylic acid. This ester is structurally distinct from the directly active 2-carboxamide analogs, offering a potential pharmacokinetic advantage via controlled release of the active acid in vivo. Direct comparative in vivo data between the ester and amide forms are not yet published, but the ester's predicted properties support its use as a precursor or tool compound in diuretic screening cascades .

Diuretic activity (ester vs. amide)
Class-level inference
Amide analogs: exceeded furosemide effect at 10 mg/kg (rat, oral)
No diuretic data for target ethyl ester.
Ester prodrug context; supports esterase‑activation study design.
In vivo comparison between ester and amide not published.
Diuretic Activity Kidney Function Renal Pharmacology

Utility as a Synthetic Intermediate: Ethyl Ester as a Versatile Building Block

The ethyl ester functional group at position 2 makes compound 667413-06-1 a preferred starting material for amidation reactions to generate diverse amide libraries, a common strategy in pyridoquinolone SAR studies [1]. In contrast, the corresponding carboxylic acid (CAS 667413-07-2) requires activation (e.g., via acid chloride or coupling reagent) for amide bond formation, adding synthetic steps and potentially reducing yields. The ester can be directly reacted with amines under mild conditions, offering higher atom economy and operational simplicity [2]. This direct reactivity advantage is demonstrated in the synthesis of numerous antitubercular and diuretic amides from analogous ethyl esters in the published literature [1].

Synthetic efficiency
Reported
Direct aminolysis; typical yields >70% for analogous esters
Carboxylic acid requires coupling reagent (50‑80% yields).
Reduces one synthetic step; streamlines amide library synthesis.
Based on published pyridoquinolone ester amidation protocols.
Synthetic Chemistry Building Block Amidation

Optimal Use Cases for Ethyl 9-methyl-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylate (667413-06-1) Based on Quantitative Evidence


Lead Optimization in Antitubercular Drug Discovery: Expanding the 9-Position SAR

For medicinal chemistry teams optimizing pyridoquinolone hits against M. tuberculosis, the 9-methyl ester provides an underexplored substitution pattern distinct from the published 9-fluoro series . Procuring this compound enables direct head-to-head MIC determination and resistance profiling, filling a gap in the current SAR landscape. The ester also allows facile conversion to amides for focused library synthesis [1].

Diuretic Prodrug Design: Leveraging Esterase-Mediated Activation

Researchers investigating renal pharmacology can employ the ethyl ester as a tool compound to study esterase-activated prodrug strategies within the pyridoquinoline diuretic class . Comparative pharmacokinetic studies versus the active carboxylic acid or amide metabolites can delineate the rate and extent of in vivo hydrolysis, informing candidate selection [1].

Synthetic Methodology Development: Direct Aminolysis Route to Diverse Amides

Process chemistry groups seeking efficient routes to pyridoquinoline-2-carboxamides will benefit from the direct aminolysis reactivity of the ethyl ester . This building block reduces step count and avoids coupling reagent waste, aligning with green chemistry principles and facilitating scale-up for preclinical supply [1].

Physicochemical Profiling for CNS-Penetrant Quinolones

The predicted neutral, lipophilic character of the 9-methyl ethyl ester (pKa -1.41, higher logP) makes it a candidate for CNS-targeted antibacterial or neuroprotective programs. Procurement for parallel artificial membrane permeability assays (PAMPA) and brain tissue binding studies can validate its potential to cross the blood-brain barrier, an area where charged acid analogs would likely fail [1].

Application
Selection Property
Validation Focus
Antitubercular SAR expansion studies
9‑methyl substitution pattern
MIC determination and resistance profiling in M. tuberculosis models
Diuretic prodrug research
Ester prodrug handle
Esterase‑mediated hydrolysis kinetics and metabolite profiling
Amide library synthesis
Direct aminolysis reactivity
Amidation efficiency, step reduction, and scalability
CNS permeability screening
Predicted neutral, lipophilic character
PAMPA and brain tissue binding assays
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